

Demethyl Linezolid: A Technical Guide for Therapeutic Development

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Compound of Interest

Compound Name: *Demethyl linezolid*

Cat. No.: *B11933387*

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Introduction

Demethyl linezolid, a lesser-known analogue of the potent oxazolidinone antibiotic linezolid, has emerged as a compound of interest for researchers in antimicrobial drug development. Identified primarily as an impurity in the synthesis of linezolid, this molecule, formally known as (S)-N-((3-(3-fluoro-4-hydroxyphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide, has demonstrated notable antimicrobial properties. This technical guide provides a comprehensive overview of **demethyl linezolid**, consolidating available data on its chemical properties, biological activity, and potential as a therapeutic agent. The information presented herein is intended for researchers, scientists, and professionals engaged in the discovery and development of novel anti-infective drugs.

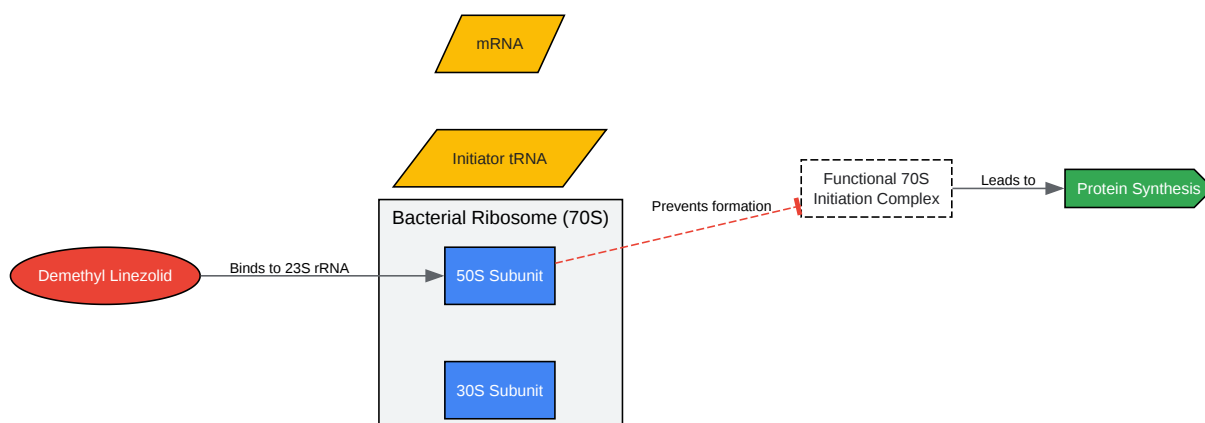
Chemical and Physical Properties

Demethyl linezolid is structurally similar to linezolid, with the key difference being the substitution of the morpholine ring with a hydroxyl group on the phenyl ring. This modification results in altered physicochemical properties, which are summarized in the table below.

Property	Value	Reference
IUPAC Name	(S)-N-({3-[3-fluoro-4-hydroxyphenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide	
Synonyms	Demethyl linezolid, Linezolid phenol impurity	
CAS Number	168828-65-7	[1]
Molecular Formula	C ₁₅ H ₁₈ FN ₃ O ₄	[1]
Molecular Weight	323.32 g/mol	

Mechanism of Action

While specific studies on the mechanism of action of **demethyl linezolid** are not extensively available, its close structural resemblance to linezolid strongly suggests a shared mechanism. Linezolid exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. [2] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is a crucial step in bacterial replication.[2][3] This unique mechanism of action means that cross-resistance with other classes of antibiotics is unlikely.[3]



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Figure 1. Proposed mechanism of action for **demethyl linezolid**.

Antimicrobial Activity

Demethyl linezolid has been shown to be an effective antimicrobial agent against various human and veterinary pathogens.[1][4] The available quantitative in vivo data is presented in the table below.

Organism	Animal Model	Efficacy Metric	Value	Route of Administration	Reference
Staphylococcus aureus	Mouse	ED ₅₀	4.4 mg/kg	Oral	[4]

Experimental Protocols

Synthesis of Demethyl Linezolid

The synthesis of **demethyl linezolid** can be achieved through a multi-step process adapted from established methods for creating linezolid analogues. A plausible synthetic route is outlined below.

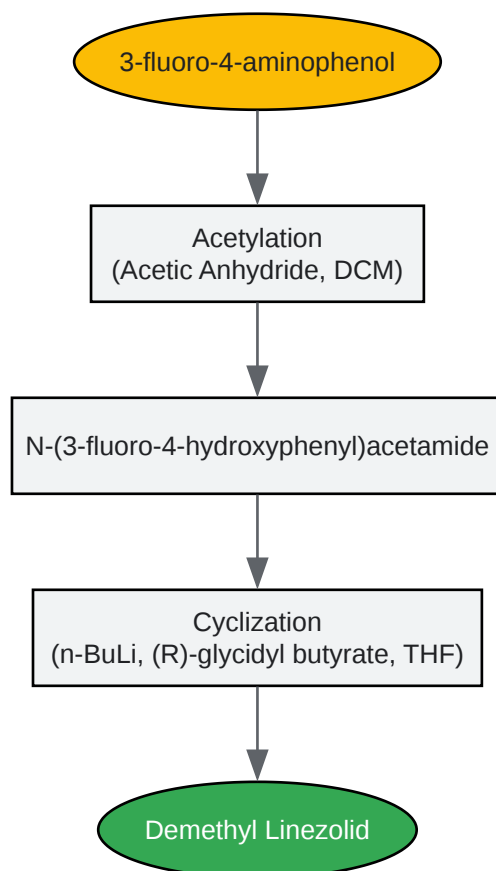
Step 1: Synthesis of N-(3-fluoro-4-hydroxyphenyl)acetamide

- Dissolve 3-fluoro-4-aminophenol in a suitable solvent such as dichloromethane.
- Cool the solution in an ice bath.
- Add acetic anhydride dropwise while stirring.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of (S)-N-((3-(3-fluoro-4-hydroxyphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

- Dissolve N-(3-fluoro-4-hydroxyphenyl)acetamide in a suitable solvent like tetrahydrofuran (THF).
- Cool the solution to -78°C under an inert atmosphere (e.g., nitrogen or argon).
- Add a strong base, such as n-butyllithium, dropwise.
- After stirring for 30 minutes, add (R)-glycidyl butyrate and allow the reaction to slowly warm to room temperature overnight.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with ethyl acetate.

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography on silica gel to obtain **demethyl linezolid**.



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Figure 2. Plausible synthetic workflow for **demethyl linezolid**.

In Vivo Efficacy Testing (Mouse Septicemia Model)

The following protocol is a standard method for determining the in vivo efficacy of an antimicrobial agent against *Staphylococcus aureus* in a mouse model.

- **Bacterial Culture:** Prepare a fresh culture of *S. aureus* on a suitable agar medium. Inoculate a single colony into tryptic soy broth and incubate overnight at 37°C.

- Inoculum Preparation: Centrifuge the overnight culture, wash the bacterial pellet with sterile saline, and resuspend in saline to a concentration of approximately 1×10^8 CFU/mL.
- Infection: Infect mice (e.g., Swiss albino) intraperitoneally with 0.5 mL of the bacterial suspension.
- Treatment: At 1-hour post-infection, administer **demethyl linezolid** orally at various doses to different groups of mice. Include a vehicle control group.
- Observation: Monitor the mice for 72 hours and record mortality.
- ED₅₀ Calculation: Calculate the 50% effective dose (ED₅₀) using a suitable statistical method, such as probit analysis.

Safety and Toxicology

While comprehensive safety data for **demethyl linezolid** is not publicly available, it has been subject to toxicological evaluation as an impurity of linezolid. A 4-week bolus intravenous toxicity study in rats has been conducted, suggesting that regulatory bodies have assessed its safety profile in the context of its presence in the final drug product.[1] Further dedicated safety and toxicology studies would be required to support its development as a standalone therapeutic agent.

Conclusion

Demethyl linezolid presents an intriguing opportunity for the development of a new oxazolidinone antibiotic. Its demonstrated in vivo efficacy against *Staphylococcus aureus* warrants further investigation into its broader antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, and safety profile. The structural modification from linezolid may offer advantages in terms of spectrum, resistance profile, or tolerability. This technical guide serves as a foundational resource for researchers to build upon in the exploration of **demethyl linezolid** as a potential next-generation antimicrobial agent.

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